molecular formula C16H22ClNO3 B589016 1-(1,3-Benzodioxol-5-yl)-2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)pentan-1-one;hydrochloride CAS No. 1246820-09-6

1-(1,3-Benzodioxol-5-yl)-2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)pentan-1-one;hydrochloride

Cat. No. B589016
CAS RN: 1246820-09-6
M. Wt: 319.855
InChI Key: PYQZNWFQAMFAMT-FQJBGNSISA-N
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Description

An internal standard of 3,4-Methylenedioxypyrovalerone, a widely known bath salt and designer drug with cases of abuse reported throughout the US and Europe. Also known as MDPV, Mtv, or Super Coke, the illicit drug started appearing in the US in 2010 as a legal drug alternative sold under names including Ivory Wave, Tranquility, and Cloud 9.
3,4-Methylenedioxy Pyrovalerone-d8 (hydrochloride) (3,4-MDPV-d8 (hydrochloride)) contains eight deuterium atoms at the 1-pyrrolidinyl position. It is intended for use as an internal standard for the quantification of 3,4-MDPV by GC- or LC-mass spectrometry. Pyrovalerone and its analogs are inhibitors of the transporters for certain monoamine neurotransmitters, including dopamine and norepinephrine, preventing their uptake. 3,4-MDPV is an analog of pyrovalerone which includes the 3,4-methylenedioxy moiety found on 3,4-methylenedioxymethamphetamine, a DEA Schedule I controlled substance. While its physiological, neurological, and toxicological actions have not been characterized, 3,4-MDPV has been reported by the DEA to be abused as a central nervous system stimulant. Its effective dose and chemical interactions are unknown, but it has been used alone and in combination with other stimulating compounds. Products containing 3,4-MDPV have been marketed in Europe and Australia;  they have also been seized by law enforcement in several states. 3,4-MDPV and some of its metabolites have recently been characterized by spectroscopic analysis. 3,4-MDPV is to be used in the forensic analysis of samples that may contain this compound. This product, the hydrochloride salt of 3,4-MDPV, has superior solubility in aqueous solvents, compared to the free base.

Scientific Research Applications

Structural Analysis and Characteristics

  • Structural Characteristics : This compound exhibits interesting structural features, including hydrogen bonds and π-π stacking interactions. Such structural attributes are critical in understanding the compound's chemical behavior and potential applications (Wood, Bernal, & Lalancette, 2017).

  • Crystallographic Studies : Crystallographic investigations have been conducted to understand the molecular conformation and crystalline forms of similar compounds. These studies are essential in drug development and material science to comprehend how molecular structure affects properties and function (Wood, Lalancette, & Bernal, 2015).

Potential Applications and Uses

  • Molecular Docking and Drug Design : The compound's structural characteristics could be used in molecular docking studies. This is essential for drug design, where the interaction of small molecules with biological targets is analyzed (Lv et al., 2019).

  • Synthetic Chemistry Applications : Its complex structure offers potential applications in synthetic chemistry for the synthesis of novel derivatives with varied biological activities (Aziz‐ur‐Rehman et al., 2015).

  • Spectroscopic and Quantum Mechanical Investigations : Spectroscopic and quantum mechanical studies of compounds with similar structures have been carried out to understand their electronic structure, which is crucial for applications in material science and nanotechnology (Ragamathunnisa M, Revathi M, & Jasmine Vasantha Rani E, 2015).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)pentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3.ClH/c1-2-5-13(17-8-3-4-9-17)16(18)12-6-7-14-15(10-12)20-11-19-14;/h6-7,10,13H,2-5,8-9,11H2,1H3;1H/i3D2,4D2,8D2,9D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQZNWFQAMFAMT-FQJBGNSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(N(C1([2H])[2H])C(CCC)C(=O)C2=CC3=C(C=C2)OCO3)([2H])[2H])([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693949
Record name 1-(2H-1,3-Benzodioxol-5-yl)-2-[(~2~H_8_)pyrrolidin-1-yl]pentan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentanone, 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl-2,2,3,3,4,4,5,5-d8)-, hydrochloride (1:1); 1-(1,3-Benzodioxol-5-yl)-2-(1-pyrrolidinyl-2,2,3,3,4,4,5,5-d8)-1-pentanone hydrochloride (1:1); 3,4-Methylenedioxypyrovalerone-(pyrrolidinyl-D8) Hydrochloride

CAS RN

1246820-09-6
Record name 1-(2H-1,3-Benzodioxol-5-yl)-2-[(~2~H_8_)pyrrolidin-1-yl]pentan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzodioxol-5-yl)-2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)pentan-1-one;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(1,3-Benzodioxol-5-yl)-2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)pentan-1-one;hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(1,3-Benzodioxol-5-yl)-2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)pentan-1-one;hydrochloride
Reactant of Route 4
1-(1,3-Benzodioxol-5-yl)-2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)pentan-1-one;hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(1,3-Benzodioxol-5-yl)-2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)pentan-1-one;hydrochloride
Reactant of Route 6
1-(1,3-Benzodioxol-5-yl)-2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)pentan-1-one;hydrochloride

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